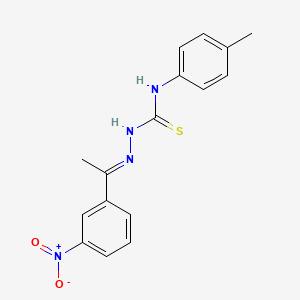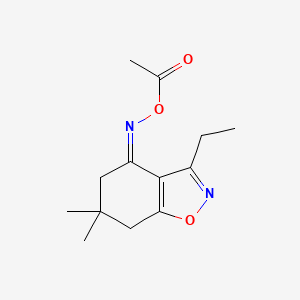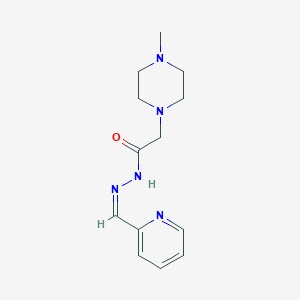
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone, also known as Nitrophenyl Ethyl Thiosemicarbazone (NPET), is a chemical compound that has been widely studied for its potential applications in various scientific fields. NPET is a thiosemicarbazone derivative that has been synthesized using various methods and has been shown to possess various biochemical and physiological effects.
作用機序
The mechanism of action of NPET is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. NPET has been shown to inhibit the activity of ribonucleotide reductase and topoisomerase II, which are enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
NPET has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. NPET has also been shown to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One of the main advantages of using NPET in lab experiments is its potential as a new drug candidate. NPET has been shown to possess various pharmacological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using NPET in lab experiments is its toxicity. NPET has been shown to be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for therapeutic use.
将来の方向性
There are several future directions for the study of NPET, including the development of new drugs based on its structure and the investigation of its mechanism of action. The development of new drugs based on NPET could lead to the discovery of new treatments for cancer, bacterial infections, and viral infections. Further investigation of the mechanism of action of NPET could provide insight into its potential applications in various scientific fields.
合成法
NPET can be synthesized using several methods, including the reaction of 1-(3-nitrophenyl)-1-ethanone with thiosemicarbazide in the presence of an acid catalyst. The reaction yields NPET, which can be purified using various chromatographic techniques.
科学的研究の応用
NPET has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. NPET has been shown to possess anti-cancer, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-6-8-14(9-7-11)17-16(23)19-18-12(2)13-4-3-5-15(10-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVEZVIGCRRGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)


![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)

![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)